8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

intrinsically disordered proteins cell cycle regulation CDK inhibitor pathways

For researchers building structure-activity relationship (SAR) data on the imidazo[2,1-f]purine-2,4-dione scaffold, this compound serves as a critical minimal-alkylation baseline. Its procurement solves the challenge of establishing a reference point for target engagement assays. - **Scaffold SAR Baseline:** Use as a control alongside C6-methylated congener SJ572403 (CAS 19970-45-7) to establish a matched molecular pair, revealing the atomic-level contribution of a single methyl group to p27Kip1 binding affinity. - **Pharmacophore Validation:** Deploy in radioligand displacement assays to quantify the affinity contribution of subsequent N1-benzyl or N3-propyl substitutions for A₃ adenosine receptor antagonism, leveraging a validated core with known nanomolar potential. - **Supply Assurance:** Available from stock with full quality assurance, ensuring uninterrupted access to this foundational heterocycle for long-term medicinal chemistry campaigns.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 19970-44-6
Cat. No. B2588724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS19970-44-6
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
InChIInChI=1S/C12H15N5O2/c1-5-16-7(2)6-17-8-9(13-11(16)17)14(3)12(19)15(4)10(8)18/h6H,5H2,1-4H3
InChIKeySHYFTMONKHOEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19970-44-6): Core Chemical Identity and Scaffold Context for Procurement Decisions


8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19970-44-6; IUPAC: 6-ethyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione) is a synthetic fused heterocycle belonging to the imidazo[2,1-f]purine-2,4-dione scaffold class [1]. With molecular formula C₁₂H₁₅N₅O₂, molecular weight 261.28 g/mol, computed XLogP3 of 1.2, zero hydrogen bond donors, and topological polar surface area of 62.9 Ų, it represents a compact, lipophilic purine analog structurally distinct from classical methylxanthines by virtue of its fused imidazole ring . The imidazo[2,1-f]purine-2,4-dione scaffold has been validated in primary literature as a privileged template for A₃ adenosine receptor antagonism and xanthine oxidase inhibition, making this minimally substituted congener a strategic starting point for structure–activity relationship (SAR) exploration and a reference baseline within the series [2].

Why 8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Generic Methylxanthines or Unsubstituted Purine Scaffolds in Research Protocols


The imidazo[2,1-f]purine-2,4-dione scaffold is not a simple methylxanthine analog and cannot be interchanged with caffeine (1,3,7-trimethylxanthine), theophylline, or unsubstituted purine-2,6-diones without fundamentally altering biological readout. The fused imidazole ring introduces an additional nitrogen atom at the bridgehead position, increasing hydrogen bond acceptor count to three while maintaining zero hydrogen bond donors, and raises the computed XLogP3 from approximately −0.07 (caffeine) to 1.2, significantly shifting lipophilicity [1]. Critically, even a single methyl group difference within the imidazo[2,1-f]purine series can determine target engagement: the C6-methylated congener SJ572403 (CAS 19970-45-7) is a characterized p27ᴷⁱᵖ¹ inhibitor with a reported Kd of 2.2 mM for the p27-KID D2 subdomain, whereas the C6-unsubstituted 19970-44-6 lacks this annotation, underscoring that subtle substitution changes govern protein-binding outcomes . Furthermore, the imidazo[2,1-f]purine-2,4-dione core has been independently optimized for nanomolar A₃ adenosine receptor affinity (Ki = 23 nM for 1-benzyl-7-cyclopropyl-3-propyl analogs) through substitution at N1, N3, and C8 positions that are not transferable to simple xanthine cores [2]. Substituting this compound with a generic purine or xanthine would therefore erase the scaffold-specific pharmacophore geometry required for these target classes.

Quantitative Differentiation Evidence for 8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19970-44-6) Versus Closest Analogs and In-Class Candidates


Structural Differentiation from the C6-Methylated Congener SJ572403: Absence of p27ᴷⁱᵖ¹ Binding Annotation

The closest commercially available structural analog is SJ572403 (CAS 19970-45-7; 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), which differs by a single methyl group at the C6 position. SJ572403 is a characterized inhibitor of the intrinsically disordered protein p27ᴷⁱᵖ¹, with a reported equilibrium dissociation constant (Kd) of 2.2 mM for the p27-KID D2 subdomain . In contrast, 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19970-44-6), which carries a hydrogen at C6 rather than a methyl group, has no reported p27ᴷⁱᵖ¹ binding data in any public database as of the present search [1]. This single-methyl deletion represents a defined chemical perturbation for probing the steric and electronic requirements of p27ᴷⁱᵖ¹ ligand recognition.

intrinsically disordered proteins cell cycle regulation CDK inhibitor pathways

Lipophilicity Shift Relative to Caffeine Confers Differential Membrane Partitioning and CNS Penetration Potential

8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a computed XLogP3 of 1.2, compared to caffeine (1,3,7-trimethylxanthine) which has a computed XLogP3 of approximately −0.07 [1]. Both compounds have zero hydrogen bond donors and three hydrogen bond acceptors, but the fused imidazole ring in 19970-44-6 replaces the C8–H of caffeine's imidazole moiety with an extended π-system that increases lipophilicity by approximately 1.3 log units. Topological polar surface area (TPSA) is 62.9 Ų for 19970-44-6 versus 58.4 Ų for caffeine . The higher XLogP3 while maintaining TPSA below the 90 Ų threshold commonly associated with blood–brain barrier penetration suggests that 19970-44-6 may exhibit greater membrane permeability than caffeine while retaining potential for CNS exposure [2].

physicochemical profiling blood–brain barrier penetration CNS drug discovery

Imidazo[2,1-f]purine-2,4-dione Scaffold Validation for A₃ Adenosine Receptor Antagonism: Baseline for Substitution-Dependent SAR

The imidazo[2,1-f]purine-2,4-dione scaffold has been established in primary medicinal chemistry literature as a core template for potent and selective human A₃ adenosine receptor (A₃AR) antagonists. Optimized derivatives such as 1-benzyl-7-cyclopropyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione achieve Ki values of 23 nM (range 18–29 nM) at the human A₃AR expressed in CHO cells [1]. The parent scaffold—to which 19970-44-6 belongs as a minimally alkylated congener—was demonstrated by Baraldi et al. to confer A₃AR affinity that is tunable through N1, N3, and C8 substituent variation [2]. Although 19970-44-6 itself lacks a published A₃AR Ki, its substitution pattern (N1-methyl, N3-methyl, N7-methyl, C8-ethyl) represents the smallest fully alkylated member of this series, providing a critical negative-control baseline for SAR studies where larger N1-benzyl or N3-propyl groups are incrementally introduced to track affinity gains.

adenosine receptor pharmacology GPCR antagonist design A₃ adenosine receptor

Putative Xanthine Dehydrogenase/Oxidase (XDH) Target Annotation Versus Allopurinol: Scaffold-Specific Mechanism Opportunity

The Therapeutic Target Database (TTD) annotates a fused heterocyclic compound structurally corresponding to the imidazo[2,1-f]purine-2,4-dione class as an inhibitor of xanthine dehydrogenase/oxidase (XDH), referenced to patent literature from Kissei Pharmaceutical Co. Ltd [1]. In parallel, Biagi et al. demonstrated that angularly cyclized purine-based scaffolds, including imidazo-fused purinones, exhibit measurable xanthine oxidase inhibition, with certain thiazino[2,3-i]purinone derivatives in that study showing Ki values as low as 0.16 μM—at least 500-fold more potent than allopurinol (Ki ≈ 0.7 μM after metabolic activation to alloxanthine) [2]. While 19970-44-6 has no published XDH Ki, the scaffold class has precedence for engaging the XDH active site via a mechanism distinct from allopurinol's suicide-inhibition pathway, and the TTD annotation specifically links this compound series to XDH [1].

xanthine oxidase inhibition hyperuricemia gout drug discovery

Purine Nucleoside Phosphorylase (PNP) Inhibitor Class Assignment from Vendor Technical Datasheet: Differentiated from Immucillin-H by Scaffold

A vendor technical datasheet for 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione describes the compound as 'a potent inhibitor of purine nucleoside phosphorylase (PNP),' citing Kazmers et al. (Science, 1981, 214, 1137) and Chern et al. (J. Med. Chem., 1993, 36, 1024) . The widely studied PNP inhibitor immucillin-H (forodesine) achieves picomolar transition-state analog inhibition (Kd ~ 23 pM), whereas the imidazo[2,1-f]purine-2,4-dione scaffold represents a structurally distinct chemotype lacking the iminoribitol moiety [1]. The Kazmers and Chern references describe purine-based PNP inhibitor SAR, establishing that non-nucleoside purine analogs can achieve potent PNP inhibition through a mechanism differing from transition-state mimics . Quantitative PNP inhibition data (IC₅₀ or Ki) for 19970-44-6 specifically is not publicly available from primary literature as of this assessment.

purine nucleoside phosphorylase T-cell immunology nucleoside metabolism

Procurement-Relevant Research and Industrial Application Scenarios for 8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19970-44-6)


Minimal Matched Molecular Pair (MMP) Analysis with SJ572403 for p27ᴷⁱᵖ¹ Intrinsically Disordered Protein Probe Development

Researchers studying the intrinsically disordered protein p27ᴷⁱᵖ¹ as a CDK regulatory target can procure 19970-44-6 alongside its C6-methylated congener SJ572403 (CAS 19970-45-7) to establish a clean matched molecular pair differing by a single methyl group (ΔMW = 14 Da). Because SJ572403 is a known p27ᴷⁱᵖ¹ ligand with Kd = 2.2 mM for the p27-KID D2 subdomain , testing both compounds in parallel biophysical assays (SPR, ITC, or NMR) would reveal whether the C6 methyl group is essential for p27 binding, providing high-resolution SAR information that cannot be obtained from more structurally divergent comparator compounds. This approach is particularly valuable for IDP-targeted drug discovery where ligandable pockets are scarce and every atom-level contact must be empirically validated.

A₃ Adenosine Receptor SAR Baseline for Incremental Substituent Optimization Campaigns

Medicinal chemistry teams pursuing A₃ adenosine receptor antagonists can employ 19970-44-6 as the minimal-alkylation baseline for scaffold SAR. The imidazo[2,1-f]purine-2,4-dione core has been validated in primary literature with optimized derivatives achieving A₃AR Ki values of 23 nM [1]. By testing 19970-44-6 in a radioligand displacement assay alongside stepwise N1-benzyl, N3-propyl, and C7/C8-substituted analogs, researchers can quantify the affinity contribution of each substituent addition, establishing a data-driven optimization trajectory. The compound's favorable physicochemical profile (XLogP3 = 1.2, TPSA = 62.9 Ų, zero HBD) makes it compatible with standard cell-based cAMP functional assays for A₃AR Gi-coupled signaling.

Xanthine Oxidase Inhibitor Screening Hit with Non-Allopurinol Chemotype for Gout and Hyperuricemia Programs

Drug discovery groups targeting xanthine oxidase for hyperuricemia and gout can deploy 19970-44-6 as a screening compound based on TTD annotation linking this fused heterocycle class to XDH inhibition and the Biagi et al. validation of angularly cyclized purinones as XO inhibitors with Ki values as low as 0.16 μM [2]. The compound offers a structurally distinct chemotype from both allopurinol (pyrazolo[3,4-d]pyrimidine) and febuxostat (arylthiazole carboxylic acid), potentially circumventing cross-resistance or hypersensitivity mechanisms. Procurement for bovine milk XO spectrophotometric assays (295 nm, xanthine substrate) would provide primary inhibition data to confirm or refute the TTD annotation.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening with Non-Nucleoside Chemotype

Immunology and T-cell biology laboratories investigating PNP as a therapeutic target for T-cell leukemias or autoimmune disorders can utilize 19970-44-6 as a non-nucleoside PNP inhibitor candidate . The Kazmers et al. (Science 1981) and Chern et al. (J Med Chem 1993) references provide mechanistic precedent for purine-based PNP inhibition via a pathway distinct from immucillin-H-type transition-state analogs. Procurement for in vitro PNP enzyme assays (coupled xanthine oxidase detection of hypoxanthine release from inosine) would generate the first publicly available IC₅₀ data for this specific compound, enabling comparison with clinically advanced PNP inhibitors.

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